methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridazinone intermediates, followed by their coupling with thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, pyridazinone, and thiazole rings. Examples are:
- Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate .
- 1H-Indole-3-carbaldehyde derivatives .
Uniqueness
What sets methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its specific combination of heterocyclic rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that integrates multiple heterocyclic moieties. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O5S, and its molecular weight is approximately 366.37 g/mol. The presence of a thiazole ring, pyridazine derivative, and furan substituent enhances its potential pharmacological properties. The functional groups within the compound suggest diverse chemical behaviors that may interact with various biological targets.
Biological Activity
Research indicates that compounds containing thiazole and pyridazine moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of thiazoles are effective against a range of bacterial strains. The presence of the furan and pyridazine rings may enhance this activity through synergistic effects.
- Inhibition of Acetylcholinesterase (AChE) : Similar compounds have demonstrated AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. A study highlighted that thiazole derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in the brain .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Pyridazine Core : This is achieved through the cyclization of appropriate precursors.
- Introduction of the Furan Moiety : Furan derivatives are reacted with the pyridazine core to form the desired compound.
- Acetylation and Carboxylation : The final steps involve introducing acetyl and carboxylic acid functionalities to complete the structure.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound:
- Study on AChE Inhibitors : In vitro assays demonstrated that thiazole derivatives exhibit potent AChE inhibition with IC50 values comparable to established drugs used in Alzheimer's treatment .
- Antimicrobial Testing : Compounds with similar structures were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.
Properties
Molecular Formula |
C16H14N4O5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O5S/c1-9-14(15(23)24-2)18-16(26-9)17-12(21)8-20-13(22)6-5-10(19-20)11-4-3-7-25-11/h3-7H,8H2,1-2H3,(H,17,18,21) |
InChI Key |
DVEICPDANSCKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
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